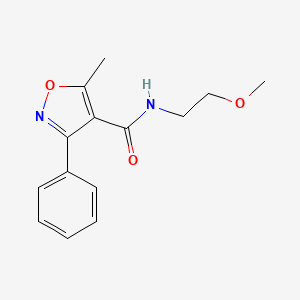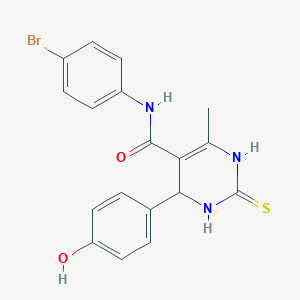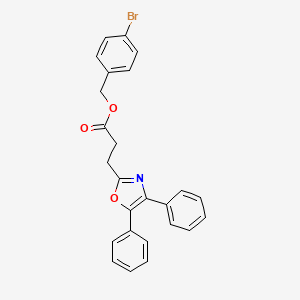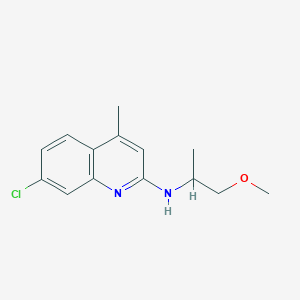
N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide (MEPIC) is a chemical compound that belongs to the class of isoxazolecarboxamide derivatives. It has gained significant attention in the scientific community due to its potential pharmacological properties.
作用機序
The exact mechanism of action of N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. GABA is the main inhibitory neurotransmitter in the central nervous system, and its activation results in the inhibition of neuronal activity. N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide enhances the binding of GABA to its receptor, resulting in increased inhibitory neurotransmission and the subsequent pharmacological effects.
Biochemical and Physiological Effects
N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to exhibit anticonvulsant, anxiolytic, and sedative effects in animal models. It has also been found to improve learning and memory in mice. N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been investigated for its potential neuroprotective effects in the treatment of neurodegenerative disorders. It has been shown to inhibit the aggregation of beta-amyloid, a protein that is implicated in the pathogenesis of Alzheimer's disease.
実験室実験の利点と制限
N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent pharmacological effects at low doses. However, N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has several limitations as well. It has poor water solubility, which can make it difficult to administer in vivo. N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide also has a short half-life, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for the study of N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide. One potential avenue of research is the development of more water-soluble derivatives of N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide that can be administered more easily in vivo. Another area of research is the investigation of N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide's potential use in the treatment of other neurological disorders, such as epilepsy and anxiety disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide and to explore its potential as a neuroprotective agent in the treatment of neurodegenerative disorders.
合成法
The synthesis of N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide involves the reaction of 5-methyl-3-phenyl-4-isoxazolecarboxylic acid with 2-methoxyethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds via the formation of an amide bond between the carboxylic acid group and the amine group of 2-methoxyethylamine. The resulting product is then purified using column chromatography to obtain pure N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide.
科学的研究の応用
N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been extensively studied for its potential pharmacological properties. It has been found to exhibit anticonvulsant, anxiolytic, and sedative effects in animal models. N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(2-methoxyethyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10-12(14(17)15-8-9-18-2)13(16-19-10)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMVBVVROXGYIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-fluoro-2-methylbenzyl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5103136.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1,3-propanediamine](/img/structure/B5103145.png)
![N,4-dimethyl-N-[(3-phenyl-5-isoxazolyl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B5103164.png)
![1-(4-tert-butylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5103169.png)

![2-[5-({[(2,4-dichlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5103189.png)
![4,4'-[(3-bromophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5103200.png)


![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5103207.png)

![1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5103216.png)
![2-(4-methylphenyl)-4-[4-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5103222.png)
![4-{2-(acetylamino)-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5103226.png)